2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one
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Overview
Description
2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. This compound features a quinazolinone core substituted with a chloromethyl group at the 2-position and a fluorophenyl group at the 3-position. Quinazolinones have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde and hydrochloric acid.
Substitution with the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using 4-fluoroaniline or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, minimizing by-products, and improving overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloromethyl group.
Scientific Research Applications
2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one has been investigated for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can disrupt cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-3-phenylquinazolin-4(3H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(bromomethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one: Contains a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and biological properties.
2-(chloromethyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one: Contains a chlorophenyl group instead of a fluorophenyl group, potentially altering its biological activity.
Uniqueness
The presence of both the chloromethyl and fluorophenyl groups in 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one contributes to its unique chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for further chemical modifications.
Biological Activity
2-(Chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the quinazoline family, which is known for various pharmacological properties. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances its biological activity by influencing electronic properties and steric factors.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines. Notably:
- IC50 Values : In a study evaluating antiproliferative activities against human cancer cell lines A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer), the compound exhibited significant cytotoxicity with IC50 values of:
The mechanism through which this compound exerts its cytotoxic effects involves several pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in a dose-dependent manner in A549 cells, with early apoptotic rates increasing significantly at higher concentrations.
- Cell Cycle Arrest : It causes arrest in the S phase of the cell cycle, preventing cancer cells from replicating their DNA and proliferating.
- EGFR Inhibition : The compound acts as an inhibitor of Epidermal Growth Factor Receptor (EGFR), which is crucial in tumorigenesis. Quinazoline derivatives are known to inhibit tyrosine kinase activities associated with EGFR, leading to reduced tumor growth and proliferation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of halogen substitutions on the phenyl ring is critical for enhancing antiproliferative activity. Compounds with one or two halogen substitutions showed significant activity compared to unsubstituted derivatives, which were less effective. Furthermore, the positioning of these substituents plays a role; para-substituted compounds generally exhibit better activity than meta-substituted ones .
Comparative Biological Activity Table
Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | 5.9 ± 1.7 | Induces apoptosis, EGFR inhibition |
SW-480 | 2.3 ± 0.91 | Induces apoptosis, EGFR inhibition | |
MCF-7 | 5.65 ± 2.33 | Induces apoptosis, EGFR inhibition | |
Cisplatin | A549 | 15.37 | DNA cross-linking |
SW-480 | 16.1 | DNA cross-linking | |
MCF-7 | 3.2 | DNA cross-linking |
Case Studies
A recent study focused on the synthesis and evaluation of various quinazoline derivatives, including this compound. The findings confirmed that modifications at specific positions on the quinazoline scaffold could significantly enhance biological activity against cancer cell lines .
Properties
IUPAC Name |
2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-14-18-13-4-2-1-3-12(13)15(20)19(14)11-7-5-10(17)6-8-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDRJEOQPOFSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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